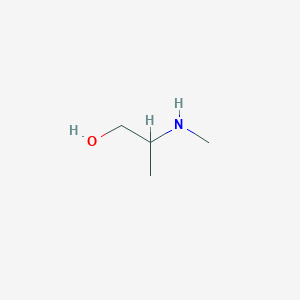

2-(Methylamino)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWASTUQOKUFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507170 | |

| Record name | 2-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27646-78-2 | |

| Record name | 2-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of (S)-N-Methylalaninol: A Technical Guide

Target Molecule: (S)-2-(Methylamino)propan-1-ol CAS: 19883-77-3 Role: Chiral building block for peptidomimetics and pharmaceutical intermediates.

Part 1: Strategic Overview

The synthesis of (S)-N-methylalaninol from L-alanine presents a specific challenge in organic chemistry: controlling mono-methylation . Direct alkylation of primary amines (like L-alaninol) with methyl halides invariably leads to a mixture of mono- and di-methylated products due to the increased nucleophilicity of the secondary amine product.

To guarantee high enantiomeric excess (>99% ee) and chemical purity, this guide utilizes the "Formyl-Linker Strategy" . This route circumvents the selectivity issue by installing a formyl group (

Core Advantages of This Protocol

-

Mono-Methylation Specificity: The formyl group occupies the nitrogen, physically preventing the addition of a second carbon unit until the reduction step, which locks the methyl state.

-

Chirality Retention: The conditions avoid strong bases or racemizing environments, preserving the stereocenter derived from L-alanine.

-

Scalability: The reagents (Ethyl formate,

,

Part 2: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule back to the starting material, L-alanine.

Caption: Retrosynthetic pathway prioritizing the N-formyl intermediate to ensure selective mono-methylation.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of L-Alaninol (via Ester Reduction)

Direct reduction of L-alanine with

Reagents:

Step-by-Step:

-

Esterification: Suspend L-alanine (

, -

Reduction: Dissolve the crude ester in ethanol (

) and cool to -

Workup: Allow to warm to room temperature and stir overnight. Quench with acetic acid (to pH 7) or acetone. Concentrate under vacuum.[6][7][8]

-

Extraction: Dissolve residue in water, basify with

to pH 12, and extract continuously with

Phase 2: Selective N-Formylation

This step installs the "methyl precursor" without risking dimethylation.

Reagents:

-

L-Alaninol (from Phase 1)[5]

-

Ethyl Formate (excess)

Step-by-Step:

-

Reaction: Dissolve L-alaninol (

, -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (disappearance of amine). -

Isolation: Evaporate the excess ethyl formate under reduced pressure. The residue is N-formyl-L-alaninol.

-

Purification (Optional): If necessary, purify via short-path distillation, though the crude is often sufficiently pure for reduction.

-

Mechanism:[9] Nucleophilic attack of the amine on the ester carbonyl of ethyl formate.

-

Phase 3: Global Reduction to (S)-N-Methylalaninol

The formyl group is reduced to a methyl group using Lithium Aluminum Hydride.

Reagents:

-

N-Formyl-L-alaninol

-

Lithium Aluminum Hydride (

, 2.5 equiv) -

Tetrahydrofuran (THF, anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add

( -

Addition: Dissolve N-formyl-L-alaninol (

crude) in THF ( -

Reflux: Heat to reflux for 4–8 hours. The amide carbonyl is reduced to a methylene group (

). -

Fieser Workup (Critical): Cool to

. Carefully add:- water

-

15%

- water

-

Filtration: Stir until a white granular precipitate forms. Filter through Celite.[8][9]

-

Isolation: Dry the filtrate (

) and concentrate carefully (product is volatile). Distill under reduced pressure for high purity.

Part 4: Data & Quality Control

Reaction Parameter Summary

| Step | Transformation | Reagent | Key Condition | Typical Yield |

| 1 | Reflux, 2h | 95% | ||

| 2 | 85-90% | |||

| 3 | Ethyl Formate | Reflux | 92% | |

| 4 | Reflux | 80-85% |

Analytical Specifications

-

Appearance: Colorless to pale yellow oil.

-

Boiling Point: ~150-155°C (atmospheric), ~65°C (at 15 mmHg).

-

Optical Rotation:

to -

1H NMR (CDCl3, 400 MHz):

-

3.55 (dd, 1H,

-

3.55 (dd, 1H,

Part 5: Troubleshooting & Safety

Common Pitfalls

-

Hygroscopicity: The product is extremely hygroscopic. Store under inert gas in a desiccator.

-

Over-Reduction: Unlikely with the formyl route, but ensure the

quality is good. Old -

Workup Emulsions: If the aluminum salts form a gel instead of a granular solid during the Fieser workup, add more THF and stir longer. Do not rush the quenching steps.

Alternative Route (Boc-Reduction)

For labs equipped with high-pressure hydrogenation or wishing to avoid

-

Protect L-alanine with

. -

Reduce N-Boc-L-alanine directly with

(requires reflux).-

Note: This converts the Boc group (

) directly to a methyl group (

-

References

-

Synthesis of L-Alaninol via Ester Reduction Abiko, A., et al.[5][12] "Simply produce L-alaninol in high yield and good reproducibility by directly reducing an inorganic acid salt of an L-alanine ester with NaBH4." ChemicalBook / Patent JPH06199747A.

-

N-Formylation using Ethyl Formate Reddy, B. V. S., et al. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid / Ethyl Formate." RSC Advances / Organic & Biomolecular Chemistry.

-

Reduction of Amides/Carbamates with LiAlH4 Kaplan, J., et al. "Reduction of N-alkoxycarbonylamino acids to N-methylamino alcohols with lithium aluminum hydride." Journal of Organic Chemistry.

-

Properties of N-Methyl-L-Alanine Derivatives BenchChem Technical Guide. "Synthesis of N-Methyl-L-alanine: A Technical Guide."[2]

Sources

- 1. Stable Isotope-Labeled Precursor Tracing Reveals that l-Alanine is Converted to l-Theanine via l-Glutamate not Ethylamine in Tea Plants In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 5. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]

Technical Whitepaper: Spectroscopic Characterization of 2-(Methylamino)propan-1-ol

Executive Summary & Structural Analysis

2-(Methylamino)propan-1-ol (also known as N-methylalaninol) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly in the preparation of heterocyclic compounds and chiral auxiliaries. Its structure features a propyl backbone with a secondary amine at the C2 position and a primary alcohol at C1.

This guide provides a definitive reference for the spectroscopic identification of this molecule. The data presented here synthesizes theoretical fragmentation logic with characteristic empirical shifts observed in amino-alcohol derivatives.

Structural Specifications

-

Molecular Formula:

[1][2][4][5] -

Chirality: The C2 carbon is a stereocenter. Commercial samples are often racemic (DL) or enantiopure (L- or D-). The spectroscopic data below applies to both, though optical rotation would distinguish enantiomers.

Mass Spectrometry (MS) Profile[6][7][8][9]

In Electron Ionization (EI) mass spectrometry (70 eV), this compound exhibits a fragmentation pattern characteristic of aliphatic amino alcohols. The spectra are dominated by

Fragmentation Logic

The molecular ion (

Key Diagnostic Ions:

-

m/z 89 (

): Molecular ion (Weak intensity, <5%). -

m/z 58 (Base Peak, 100%): Formed by the loss of the

group (mass 31). This is the signature peak for N-methylated 2-aminoalkanes. -

m/z 31: The hydroxymethyl cation (

), confirming the primary alcohol.[6]

Fragmentation Pathway Diagram

Figure 1: Dominant fragmentation pathway showing the formation of the base peak at m/z 58 via alpha-cleavage.

Infrared Spectroscopy (IR)[5][11][12]

The IR spectrum is dominated by hydrogen-bonding interactions typical of amino alcohols. Samples are usually analyzed as thin films (neat liquid).

Functional Group Assignments

| Frequency ( | Vibration Mode | Assignment Notes |

| 3250 - 3400 | O-H & N-H Stretch | Broad, strong band. The O-H and N-H stretches overlap significantly. |

| 2850 - 2970 | C-H Stretch | Strong absorptions characteristic of methyl ( |

| 1450 - 1470 | C-H Bend | Deformation of |

| 1040 - 1060 | C-O Stretch | Strong, sharp band. Diagnostic for primary alcohols ( |

| 1100 - 1150 | C-N Stretch | Medium intensity, often obscured by the fingerprint region but distinct in amines. |

Nuclear Magnetic Resonance (NMR)[5][6][9][11]

NMR provides the most definitive structural confirmation. The following data assumes a solution in Deuterochloroform (

H NMR (Proton) Data

Note on Stereochemistry: The C2 stereocenter makes the protons on C1 (the

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 0.95 - 1.05 | Doublet ( | 3H | Terminal methyl group coupled to C2-H. | |

| 2.40 - 2.45 | Singlet | 3H | N-Methyl group. Sharp singlet. | |

| 2.65 - 2.80 | Multiplet | 1H | Methine proton at the chiral center. | |

| 3.25 - 3.35 | dd (doublet of doublets) | 1H | Diastereotopic proton A of the hydroxymethyl group. | |

| 3.55 - 3.65 | dd (doublet of doublets) | 1H | Diastereotopic proton B of the hydroxymethyl group. | |

| 2.5 - 3.5 (Broad) | Broad Singlet | 2H | Exchangeable protons. Shift varies with concentration/moisture. |

C NMR (Carbon) Data

The molecule has 4 distinct carbon environments.

| Chemical Shift ( | Carbon Type | Assignment |

| 17.5 - 18.5 | Terminal methyl (C3). | |

| 33.0 - 34.0 | N-Methyl carbon. | |

| 56.0 - 57.5 | Methine carbon (C2) attached to Nitrogen. | |

| 65.0 - 66.5 | Methylene carbon (C1) attached to Oxygen. |

NMR Connectivity Diagram

Figure 2: 1H NMR connectivity and coupling relationships. Note the diastereotopic nature of C1 protons.

Experimental Protocols

To ensure reproducible spectral data, the following sample preparation protocols are recommended.

NMR Sample Preparation

Objective: Minimize concentration-dependent shifts of OH/NH protons.

-

Solvent Selection: Use Deuterochloroform (

) with 0.03% TMS as an internal standard.-

Alternative: If the peak for OH/NH obscures structural peaks, add 1 drop of

and shake. This exchanges the OH/NH to OD/ND, eliminating the broad singlet.

-

-

Concentration: Dissolve ~10-15 mg of the liquid analyte in 0.6 mL of solvent.

-

Acquisition: Run at 298 K. For quantitative purity analysis, set the relaxation delay (

) to at least 10 seconds to account for the long T1 relaxation of the methyl groups.

IR Sample Preparation (Neat)

Objective: Obtain a spectrum free of solvent interference.

-

Place 1 drop of the neat liquid between two KBr or NaCl salt plates (thin film method).

-

Alternatively, use an ATR (Attenuated Total Reflectance) accessory with a diamond or ZnSe crystal.

-

Caution: Amino alcohols are hygroscopic. Minimize exposure to air to prevent water bands (

and

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12695785, this compound. Retrieved from [Link]

-

AIST (2023). Spectral Database for Organic Compounds (SDBS). (General reference for amino-alcohol fragmentation patterns). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Source for general alpha-cleavage rules in amines).

Sources

- 1. This compound | C4H11NO | CID 12695785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 27646-78-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-(METHYLAMINO)-1-PROPANOL | 27646-78-2 [chemicalbook.com]

- 4. This compound | CAS: 27646-78-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 2-Amino-2-methyl-1-propanol(124-68-5) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

Solubility Profile of 2-(Methylamino)propan-1-ol in Organic Solvents: A Guide to Theoretical Prediction and Experimental Determination

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-(Methylamino)propan-1-ol, a key bifunctional organic compound. In the absence of extensive published quantitative data, this document focuses on delivering a robust framework for predicting solubility based on fundamental physicochemical principles and provides a detailed, field-proven experimental protocol for its accurate determination. We delve into the molecular characteristics of this compound, predict its behavior in various classes of organic solvents, and present a step-by-step guide to the isothermal shake-flask method, the gold standard for thermodynamic solubility measurement. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep, practical understanding of this compound's solubility characteristics.

Introduction to this compound

This compound (CAS No. 27646-78-2) is a chiral amino alcohol featuring both a secondary amine and a primary hydroxyl functional group. This bifunctional nature makes it a versatile building block in organic synthesis and a compound of interest in pharmaceutical development. Its molecular structure dictates its physical and chemical properties, with the amine group providing basicity and the hydroxyl group contributing to its polarity and hydrogen-bonding capabilities.

A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis (as a reactant or solvent), purification (crystallization), and formulation, where it may act as an active ingredient or an excipient.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | [1][2] |

| Molecular Weight | 89.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (Predicted) | [2] |

| Boiling Point | 85-86 °C (at 28 Torr) | [2] |

| Hydrogen Bond Donors | 2 (from -OH and -NH) | [1] |

| Hydrogen Bond Acceptors | 2 (from O and N atoms) | [1] |

| XLogP3 (Predicted) | -0.5 | [1] |

The presence of both hydrogen bond donor and acceptor sites, combined with a low molecular weight and a negative XLogP3 value, strongly suggests a hydrophilic character and significant solubility in polar solvents.

Theoretical Principles & Solubility Prediction

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a powerful predictive framework.

Intermolecular Forces at Play

The solubility of this compound is dominated by its ability to form strong hydrogen bonds via its hydroxyl (-OH) and secondary amine (-NH) groups. It can act as both a hydrogen bond donor and acceptor. This is supplemented by dipole-dipole interactions arising from the polar C-O, C-N, and N-H bonds.

Predicted Solubility in Solvent Classes

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High to Complete Miscibility Predicted. These solvents can also engage in extensive hydrogen bonding. The energy gained from strong solute-solvent hydrogen bonds is expected to readily overcome the solute-solute and solvent-solvent interactions. The structural analog 2-Amino-2-methyl-1-propanol is noted to be miscible with water and soluble in alcohols, reinforcing this prediction.[3][4]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Good to Moderate Solubility Predicted. These solvents possess significant dipole moments and can act as hydrogen bond acceptors, allowing for favorable interactions with the hydroxyl and amine protons of the solute. However, their inability to donate hydrogen bonds may result in slightly lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to Very Low Solubility Predicted. The intermolecular forces in these solvents are primarily weak London dispersion forces. The large energy cost required to break the strong hydrogen bonds between this compound molecules would not be compensated by the weak solute-solvent interactions, leading to poor solubility.

Standard Protocol for Experimental Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is the universally recognized standard for determining thermodynamic equilibrium solubility.[5][6]

Principle of the Method

The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent at a constant, controlled temperature until thermodynamic equilibrium is achieved.[7] Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is accurately measured.

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring equilibrium has been reached.

Materials and Reagents:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Chemically compatible syringe filters (e.g., PTFE for most organic solvents)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with Flame Ionization Detector (FID)

Procedure:

-

Preparation:

-

To each of three separate vials, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent.

-

Add an excess amount of this compound to each vial. "Excess" means enough solid should remain visible at the end of the experiment to confirm saturation.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and moderate agitation speed.

-

Causality: Constant temperature is paramount as solubility is highly temperature-dependent. Agitation ensures efficient mixing to reach equilibrium faster.

-

Equilibrate for a set period. A common starting point is 24 hours. To ensure equilibrium is reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change between later time points.[6]

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand at the equilibration temperature for 30 minutes to allow coarse particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Causality: This step robustly separates the solid and liquid phases. The subsequent filtration step removes any remaining fine particulates that could otherwise dissolve upon dilution and falsely inflate the solubility value.

-

Carefully draw off the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops of filtrate to saturate any binding sites on the filter membrane.[5]

-

-

Analysis (Example using HPLC):

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute a known volume of the filtered sample (from step 3) with the mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as g/100 mL or mol/L.

-

Predicted Solubility Profile

Based on the theoretical principles outlined in Section 2.0, the following qualitative solubility profile is predicted for this compound at ambient temperature. This table serves as a hypothesis to be confirmed by the experimental protocol above.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Strong Hydrogen Bonding (Donor & Acceptor) |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | Good to Moderate | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Nonpolar | Hexane, Toluene, Chloroform | Low to Insoluble | Weak London Dispersion Forces |

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally if the compound will be used across a range of temperatures.

-

pH: The secondary amine group (pKa typically ~9-11) is basic. In acidic organic media or in the presence of acidic impurities, it will be protonated to form a salt. This salt form is typically much more polar and may exhibit significantly different solubility than the free base.[8]

-

Impurities: The presence of water or other impurities in the organic solvent can significantly alter the solubility, especially if the impurity has a high affinity for the solute (e.g., water in acetone).

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not prevalent in public literature, a strong predictive assessment can be made based on its molecular structure. Its primary hydroxyl and secondary amine groups render it highly polar and capable of extensive hydrogen bonding, leading to a high predicted solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For applications requiring precise data, the isothermal shake-flask method detailed herein provides a reliable and robust pathway for experimental determination. This guide equips the research and development scientist with both the theoretical foundation and the practical tools necessary to effectively manage and utilize this compound in various solvent systems.

References

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminomethyl propanol. Retrieved from [Link]

-

Beronius, P., & Wanby, A. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. Retrieved from [Link]

-

Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific Theses and Dissertations. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

Sources

- 1. This compound | C4H11NO | CID 12695785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(METHYLAMINO)-1-PROPANOL | 27646-78-2 [chemicalbook.com]

- 3. 2-Amino-2-methyl-1-propanol | 124-68-5 | Benchchem [benchchem.com]

- 4. Aminomethyl propanol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

Strategic Utilization of 2-(Methylamino)propan-1-ol: Mechanistic Pathways and Synthetic Applications

Executive Summary

2-(Methylamino)propan-1-ol (MAPA) represents a quintessential 1,2-amino alcohol scaffold (

This guide dissects the three primary reaction vectors of MAPA: Cyclocondensation , Intramolecular Displacement , and Zwitterionic Carbamation .

Cyclocondensation: The Oxazolidine Pathway

The most chemically significant reaction of MAPA is its condensation with carbonyls (aldehydes or ketones) to form 1,3-oxazolidines . This pathway is critical in medicinal chemistry for protecting amino-alcohol functionalities or generating chiral synthons.

Mechanistic Insight

The reaction proceeds via a reversible condensation. The secondary amine of MAPA attacks the carbonyl carbon, generating a hemiaminal intermediate. Unlike primary amines which form imines (Schiff bases), the secondary amine in MAPA cannot form a stable double bond without losing the alkyl group. Instead, the adjacent hydroxyl group acts as an intramolecular nucleophile, attacking the hemiaminal carbon and expelling water to close the 5-membered ring.

Key Driver: The "Gem-Disubstituent Effect" (Thorpe-Ingold effect) provided by the methyl group at the C2 position of the propane backbone accelerates this cyclization compared to unsubstituted ethanolamines.

Visualization: Oxazolidine Formation Mechanism

Figure 1: Step-wise cyclization of MAPA with an aldehyde to form a 1,3-oxazolidine ring.

Experimental Protocol: Microwave-Assisted Synthesis

Context: Traditional reflux methods are slow. Microwave irradiation accelerates water removal.

-

Reagents: Mix this compound (1.0 equiv) and the target aldehyde (1.0 equiv) in dry THF.

-

Catalyst: Add molecular sieves (4Å) or use an air-stable Lewis acid if the aldehyde is deactivated.

-

Reaction: Irradiate at 50°C for 30 minutes (Power: 100W).

-

Validation: Monitor disappearance of the carbonyl peak (

) via IR spectroscopy. -

Workup: Filter sieves, concentrate in vacuo. Oxazolidines are often hydrolytically unstable; store under inert atmosphere.

Intramolecular Displacement: Aziridine Synthesis

MAPA is a precursor to aziridines (nitrogen analogs of epoxides) via the Wenker synthesis or modern Mitsunobu variations. Aziridines are potent alkylating agents used in oncology drugs (e.g., Mitomycin C analogs).

Mechanistic Insight

Direct cyclization is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl group (

Visualization: Activation and Ring Closure

Figure 2: Conversion of MAPA to aziridine via activation of the hydroxyl group.

Experimental Protocol: Modified Wenker Synthesis

-

Esterification: Dissolve MAPA in inert solvent (DCM). Add chlorosulfonic acid (

) dropwise at 0°C to form the sulfuric ester zwitterion. -

Cyclization: Treat the isolated ester with aqueous NaOH (2M) and heat to reflux.

-

Distillation: The aziridine product is volatile. Distill directly from the reaction mixture.

-

Safety Note: Aziridines are highly toxic alkylating agents. All operations must occur in a functioning fume hood.

Industrial Application: CO2 Capture (Zwitterion Mechanism)

In the energy sector, MAPA is utilized as a "promoter" amine in carbon capture solvents. Its steric hindrance (secondary amine) allows for high CO2 loading capacities compared to primary amines like MEA.

Mechanistic Insight

The reaction with

-

Zwitterion Formation: The lone pair on the nitrogen attacks the electrophilic carbon of

, forming a zwitterion intermediate ( -

Deprotonation: A base (often another amine molecule or water) removes the proton from the nitrogen, stabilizing the species into an anionic carbamate.

-

Hydrolysis: In aqueous systems, the carbamate can hydrolyze to bicarbonate (

), regenerating the amine.

Visualization: CO2 Capture Cycle

Figure 3: The Zwitterion mechanism for CO2 absorption by MAPA.

Chemoselectivity: N- vs. O- Functionalization

Controlling the reactivity between the Nitrogen and Oxygen atoms is a common challenge.[2]

| Parameter | N-Functionalization | O-Functionalization |

| Nucleophilicity | High: Nitrogen is a better nucleophile. | Moderate: Oxygen is less nucleophilic. |

| Conditions | Basic or Neutral conditions. | Acidic conditions (protonates amine, protecting it).[3] |

| Reagent Choice | Alkyl halides, Anhydrides (w/ base). | Acyl chlorides (w/ strong acid), Silyl chlorides. |

| Product | Amides, Tertiary Amines.[4][5] | Esters, Silyl Ethers. |

Strategic Tip: To selectively react the alcohol (O-acylation) without touching the amine, perform the reaction in the presence of a strong acid (e.g.,

References

-

Oxazolidine Synthesis & Microwave Acceleration Al-Masum, M., et al. "An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air."[6] Scientific Research Publishing.

-

Aziridine Synthesis (Wenker & Mitsunobu) Wikipedia Contributors. "Aziridine - Synthesis and Vicinal Cyclization." Wikipedia, The Free Encyclopedia.

-

CO2 Capture Mechanisms (Zwitterion) Tanthana, C., et al. "Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA)." MDPI - Processes.

-

Chemoselectivity in Amino Alcohols Sahoo, J., et al. "Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview."[2] European Journal of Organic Chemistry. [2]

Sources

- 1. Elucidating the Molecular Mechanism of CO2 Capture by Amino Acid Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aziridine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [file.scirp.org]

High-Performance Synthesis of Enantiomerically Pure (2S)-2-(methylamino)propan-1-ol

[1][2]

Executive Summary

Target Molecule: (2S)-2-(methylamino)propan-1-ol CAS: 27646-78-2 (Free base) / 40916-73-2 (HCl salt) Synonyms: N-Methyl-L-alaninol; (S)-2-(Methylamino)-1-propanol.[1][2]

This technical guide outlines the robust synthesis of enantiomerically pure (2S)-2-(methylamino)propan-1-ol, a critical chiral building block in the synthesis of pseudoephedrine analogs and chiral auxiliaries.[1][2] Unlike direct alkylation methods which suffer from uncontrolled dimethylation (yielding tertiary amines), the protocols below prioritize stereochemical retention and mono-alkylation selectivity .[1][2]

The recommended "Gold Standard" route utilizes the Carbamate Reduction Strategy , converting L-Alanine to its N-carbethoxy derivative followed by a global reduction with Lithium Aluminum Hydride (LiAlH

Part 1: Strategic Route Analysis

Route A: Carbamate Reduction (Recommended)

This pathway leverages the chemical behavior of LiAlH

-

Mechanism:

-protection (Ethyl chloroformate) -

Pros: High atom economy, prevents over-methylation, scalable.[1][2]

-

Cons: Requires pyrophoric reagents (LiAlH

).[1][2]

Route B: Oxazolidine Reduction (Alternative)

Useful when starting from L-Alaninol rather than L-Alanine.[1][2]

-

Mechanism: Condensation with formaldehyde

Oxazolidine formation -

Pros: Avoids LiAlH

if using NaBH -

Cons: Oxazolidine intermediates can be hydrolytically unstable; requires careful pH control.[1][2]

Synthesis Logic Diagram

Caption: Comparison of the Carbamate Reduction (Top) and Oxazolidine (Bottom) pathways.[1][2]

Part 2: Detailed Experimental Protocol (Route A)

Phase 1: Preparation of N-(Ethoxycarbonyl)-L-alanine

Objective: Protect the amine and activate the carboxyl group for reduction.[1][2]

-

Reagents: L-Alanine (1.0 eq), Ethyl Chloroformate (1.1 eq), NaOH (2.2 eq), Water/Dioxane (1:1).

-

Setup: 3-neck round bottom flask (RBF) with overhead stirrer and dropping funnel. Ice bath.

-

Procedure:

-

Dissolve L-Alanine in the NaOH solution and cool to 0°C.

-

Add Ethyl Chloroformate dropwise over 1 hour.[1][2] Critical: Maintain temperature <5°C to prevent hydrolysis of the chloroformate.[2]

-

Stir for 3 hours at room temperature (RT).

-

Acidify to pH 2 with HCl (conc).[2] Extract with Ethyl Acetate (3x).[2]

-

Dry organic layer (

) and concentrate in vacuo.[2] -

Checkpoint: Product should be a viscous oil or white solid.[1][2] Confirm by TLC (verify disappearance of baseline L-Alanine).

-

Phase 2: Global Reduction with LiAlH

Objective: Reduce the carbamate to a methyl amine and the acid to an alcohol simultaneously.[2]

Safety Warning: LiAlH

-

Reagents: N-(Ethoxycarbonyl)-L-alanine (from Phase 1), LiAlH

(3.5 eq), Anhydrous THF. -

Setup: Oven-dried 3-neck RBF, reflux condenser,

line, pressure-equalizing dropping funnel. -

Procedure:

-

Suspend LiAlH

in anhydrous THF at 0°C. -

Dissolve the carbamate intermediate in THF and add dropwise to the LiAlH

suspension.[2] Caution: Exothermic -

Once addition is complete, warm to RT, then heat to reflux for 12–18 hours.

-

Mechanistic Note: Reflux is required to fully reduce the carbamate C=O to the methylene (

).[1][2] Lower temperatures may yield the primary amine or incomplete reduction.[1][2]

-

Phase 3: Fieser Workup & Purification

Objective: Quench aluminum salts into a granular, filterable solid to maximize yield.[1][2]

-

Quenching (Fieser Method):

-

Isolation:

-

Purification:

-

Perform vacuum distillation.[2]

-

Target Fraction: ~73°C at 11 Torr.

-

Part 3: Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these parameters.

Quantitative Data Summary

| Property | Specification | Validation Method |

| Appearance | Clear, colorless viscous liquid | Visual Inspection |

| Boiling Point | 72–76°C @ 11 mmHg | Vacuum Distillation |

| Purity | >98% | GC-MS or HPLC |

| Chiral Purity (ee) | >99% | Chiral HPLC (e.g., Chiralcel OD-H) |

| Density | ~0.93 g/mL | Pycnometer |

Spectroscopic Validation (NMR)

The most critical check is distinguishing the N-Methyl (secondary amine) from the N,N-Dimethyl (tertiary amine) impurity.[1]

-

1H NMR (CDCl

, 400 MHz):

Optical Rotation Logic

While specific rotation varies by concentration and solvent, the sign should remain positive (+) in ethanol/methanol if starting from L-Alanine (S).[1][2]

Part 4: Safety & Handling

Hazard Statements (GHS):

-

H314: Causes severe skin burns and eye damage.[1][2] (Amino alcohols are caustic).[2]

-

H260: In contact with water releases flammable gases which may ignite spontaneously (LiAlH

).[1][2]

Handling Protocols:

References

-

Reduction of Amino Acid Esters: Abiko, A., & Masamune, S. (1992).[1][2] "Preparation of N-Methyl-L-Alaninol". Tetrahedron Letters, 33(38), 5517-5518.[1][2]

-

LiAlH4 Reduction of Carbamates: Moffett, R. B. (1953).[1][2][3] "2-(1-Pyrrolidyl)propanol".[1][2][3] Organic Syntheses, 33, 82. (Demonstrates general LiAlH4 reduction of amides/carbamates).[1][2]

-

Physical Properties & Safety: National Center for Biotechnology Information.[1][2] (2024).[2] PubChem Compound Summary for CID 12695785, 2-(Methylamino)propan-1-ol.[1][2] [1][2]

-

Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967).[1][2] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. [1][2]

Hazards and safety information for 2-(Methylamino)propan-1-ol

[1][2][3]

Chemical Identity & Relevance

This compound is a chiral amino alcohol frequently employed as a building block in the synthesis of pharmaceutical agents, chiral auxiliaries, and heterocyclic compounds.[1][2] It is structurally significant as the N-methylated derivative of alaninol.[1][2]

Crucial Distinction: Do not confuse this compound with 2-Amino-2-methyl-1-propanol (AMP-95) or 2-Methyl-2-(methylamino)propan-1-ol .[1][2] These are distinct chemical entities with different toxicological profiles.

Core Identifiers

| Parameter | Detail |

| CAS Number | 27646-78-2 (Racemic) / 40916-61-8 ((S)-HCl salt) |

| IUPAC Name | This compound |

| Synonyms | N-Methylalaninol; 2-(Methylamino)-1-propanol |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Structure | CH₃-NH-CH(CH₃)-CH₂-OH |

Hazard Identification & GHS Classification

While some vendor SDSs classify this compound merely as an irritant, its structural class (short-chain secondary amino alcohol) dictates a more conservative safety approach.[1][2] It should be treated as Corrosive until proven otherwise by specific concentration data.[1][2]

GHS Label Elements[2][5][6][7]

Hazard Statements (Aggregated)

| Code | Hazard Statement | Classification |

| H314 | Causes severe skin burns and eye damage.[1][2][3] | Skin Corr.[2][4][3][5][6][7] 1C |

| H302 | Harmful if swallowed.[2][3][5] | Acute Tox. 4 (Oral) |

| H227 | Combustible liquid.[2][3] | Flam. Liq. 4 |

| H335 | May cause respiratory irritation.[2][5] | STOT SE 3 |

Expert Insight: The basicity of the secondary amine combined with the alcohol moiety allows this compound to penetrate the dermis and cause deep tissue damage (necrosis) that may not be immediately painful.[1][2] Treat all skin contact as a potential chemical burn.[1][2]

Physical & Chemical Properties (Safety Critical)

| Property | Value | Safety Implication |

| Physical State | Colorless to pale yellow liquid | Viscosity can make transferring small volumes difficult; use positive displacement pipettes.[1][2] |

| Boiling Point | ~162–165 °C (at 760 mmHg) | High boiling point implies low volatility at RT, but heating generates hazardous vapors.[1][2] |

| Flash Point | ~62–85 °C (Estimated) | Combustible. Above 60°C, it can form explosive vapor/air mixtures.[1][2] |

| pH (10% aq.) | > 11.0 (Alkaline) | Corrosive. Rapidly saponifies fatty tissues in eyes/skin.[2] |

| Solubility | Miscible with water, ethanol | Spills are difficult to contain with water alone; use dry absorbents.[2] |

| Density | ~0.88 g/mL | Lighter than water; will float on aqueous surfaces in fire scenarios.[2] |

Toxicological Mechanisms & Exposure Risks[1][2]

Mechanism of Action[1][2][5][8][9][11]

-

Direct Corrosivity: The unprotonated amine group attacks lipid bilayers in cell membranes, leading to saponification and protein denaturation.[1][2]

-

Respiratory Irritation: Inhalation of mists or vapors triggers inflammation of the upper respiratory tract.[1][2] Due to its high water solubility, it absorbs rapidly in the mucous membranes of the nose and throat.[1][2]

-

Metabolic Fate: Likely metabolized via oxidative deamination to the corresponding aldehyde and then amino acid derivatives.[1][2] High doses may overwhelm renal clearance mechanisms.[1][2]

Exposure Response Workflow

The following diagram illustrates the logical flow for assessing and responding to exposure incidents.

Figure 1: Immediate response logic for this compound exposure. Note the critical prohibition against neutralizing agents in the eyes.[1][2]

Safe Handling & Storage Protocols

Engineering Controls[1][2]

-

Fume Hood: Mandatory for all open handling.[1][2] The threshold for respiratory irritation is low.[1][2]

-

Inert Atmosphere: The amine group is susceptible to oxidation and can absorb CO₂ from the air (forming carbamates).[1][2] Store under Nitrogen or Argon.[1][2]

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Nitrile (Double Gloving) or Butyl Rubber | Standard latex is permeable to amino alcohols.[1][2] Double nitrile provides a breakthrough time >4 hours.[1][2] |

| Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient.[2] A splash can cause permanent corneal opacity.[1][2] |

| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Prevent fabric saturation which holds the corrosive against the skin.[1][2] |

| Respiratory | NIOSH N95/P100 (if aerosolized) | Only required if working outside a fume hood (not recommended).[1][2] |

Storage Incompatibilities

Synthesis & Reaction Safety

When using this compound in synthesis (e.g., amide coupling or reduction), consider the following:

-

Thermal Runaway: Reactions with acid chlorides (e.g., thionyl chloride) are highly exothermic.[1][2] Protocol: Always add the acid chloride dropwise to the amino alcohol solution at 0°C with vigorous stirring.

-

Quenching: Quench reactions containing this reagent slowly. The amine functionality can buffer pH changes, masking the endpoint of a neutralization.[1][2]

Process Safety Diagram

This workflow outlines the safe setup for a typical reaction involving this reagent.

Figure 2: Safe operational workflow for exothermic functionalization of this compound.

Regulatory & Compliance

-

Drug Precursor Status: While not explicitly listed on UN List I or II as a direct precursor (like Ephedrine), this compound is a "watched" chemical in many jurisdictions due to its structural similarity to methamphetamine precursors.[1][2]

-

Compliance: Maintain strict inventory logs. Unusual order volumes may trigger "Know Your Customer" (KYC) checks by suppliers.[1][2]

-

Shipping (DOT/IATA):

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12695785, this compound.[1][2] Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2][3] Retrieved from [Link][1][2]

-

United Nations Office on Drugs and Crime (UNODC). Red List - Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs.[1][2] Retrieved from [Link][1][2]

Sources

- 1. Precursor Chemical Licence or Registration | Compliance and Risk | StaffNet | The University of Manchester [staffnet.manchester.ac.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H11NO | CID 12695785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. lookchem.com [lookchem.com]

Technical Guide: 2-(Methylamino)propan-1-ol (N-Methylalaninol)

[1]

Executive Summary

2-(Methylamino)propan-1-ol , widely recognized in the scientific community as N-Methylalaninol , is a critical chiral amino alcohol used primarily as a building block in the synthesis of pharmaceutical compounds and as a chiral auxiliary in asymmetric synthesis.[1]

This guide provides a definitive technical analysis of the compound, resolving common nomenclature conflicts—specifically distinguishing it from the structural isomer 2-Amino-2-methyl-1-propanol (AMP). It includes verified synonyms, stereochemical data, synthesis protocols, and analytical characterization standards.

Chemical Identity & Nomenclature

Accurate identification is the first step in experimental design. This compound is often obscured by a variety of trivial and semi-systematic names.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Name | N-Methylalaninol |

| CAS Registry Number | 27646-78-2 (Racemic)40916-73-2 ((S)-Isomer)5961-59-1 ((R)-Isomer) |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| SMILES | CC(CO)NC |

| InChI Key | PXWASTUQOKUFKY-UHFFFAOYSA-N |

Synonym Hierarchy

Researchers should use the following hierarchy when searching literature or sourcing materials:

-

Primary Systematic: this compound; 1-Propanol, 2-(methylamino)-

-

Functional/Trivial: N-Methylalaninol; N-Methyl-DL-alaninol

-

Structural Description: 2-Hydroxy-1-methyl-propylamine (Ambiguous - avoid)

-

Stereospecific: (S)-2-(Methylamino)propan-1-ol; (S)-N-Methylalaninol[1]

The "AMP" Trap: A Critical Distinction

A frequent error in procurement and database searching is confusing N-Methylalaninol with AMP (2-Amino-2-methyl-1-propanol). While they share the same formula (C₄H₁₁NO) and functional groups, their reactivity and biological profiles are distinct.

Figure 1: Structural differentiation between N-Methylalaninol and AMP.

Structural & Stereochemical Analysis

For drug development, the stereochemistry of this compound is paramount. The compound possesses a single chiral center at the C2 position.

-

(S)-Enantiomer (CAS 40916-73-2): Derived from L-Alanine. This is the most common form used in pharmaceutical synthesis to induce chirality in target molecules.

-

(R)-Enantiomer (CAS 5961-59-1): Derived from D-Alanine.

Physical Properties (S-Isomer)

-

Boiling Point: 73 °C at 11 Torr (approx. 165-170 °C at 760 mmHg)

-

Density: ~0.9 g/mL

-

pKa: ~14.77 (Predicted)[1]

-

Appearance: Colorless to pale yellow viscous liquid.

Experimental Protocols

Synthesis: Reduction of N-Methylalanine

The most reliable laboratory route to high-purity this compound is the reduction of N-methylalanine (or its ester derivatives). This method preserves the stereochemistry of the starting amino acid.

Reaction Pathway:

-

Precursor: N-Methyl-L-Alanine (or N-methoxycarbonyl-L-alanine for protected routes).

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF.

-

Product: (S)-2-(Methylamino)propan-1-ol.[1]

Figure 2: Synthetic pathway from L-Alanine to N-Methylalaninol.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under nitrogen.

-

Reagent Prep: Suspend LiAlH₄ (2.5 equiv) in anhydrous Tetrahydrofuran (THF) at 0°C.

-

Addition: Dissolve N-Methyl-L-Alanine (1.0 equiv) in THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic hydrogen evolution.

-

Reflux: Heat the mixture to reflux (66°C) for 4–6 hours to ensure complete reduction of the carboxylate.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Distill under vacuum (approx. 73°C @ 11 Torr) to obtain the pure amino alcohol.

Analytical Verification

To validate the identity of the synthesized compound, use the following expected NMR signals (in CDCl₃):

-

¹H NMR (300 MHz, CDCl₃):

-

δ 0.9–1.1 (d, 3H, -CH₃ on backbone)

-

δ 2.4 (s, 3H, N-CH₃)

-

δ 2.6–2.8 (m, 1H, CH-N)

-

δ 3.3–3.6 (m, 2H, CH₂-O)

-

δ 2.5–3.0 (broad s, 2H, NH/OH - exchangeable)

-

Applications in Drug Development

This compound is not merely a solvent or buffer; it is a chiral scaffold .

-

Chiral Auxiliary: Used to synthesize chiral amides which can then direct the stereochemistry of alkylation reactions (e.g., Myers' pseudoephedrine auxiliaries are structurally related).

-

Heterocycle Synthesis: Reacts with aldehydes/ketones to form oxazolidines, which are intermediates in the synthesis of bioactive alkaloids.

-

Precursor: It is a reduced congener of pseudoephedrine and can be used as a reference standard in forensic analysis of methamphetamine byproducts (Akabori-Momotani reaction context).

Safety & Handling (GHS Standards)

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place.

References

Methodological & Application

Chiral resolution of racemic acids using (2S)-2-(methylamino)propan-1-ol

An In-Depth Technical Guide to the Chiral Resolution of Racemic Acids Using (2S)-2-(Methylamino)propan-1-ol

Authored by: A Senior Application Scientist

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, stereochemistry is paramount. The three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[1] Consequently, the separation of racemic mixtures—a 50:50 mixture of two enantiomers—into their constituent, enantiomerically pure components is a critical and often mandatory process.[2][3] This process, known as chiral resolution, remains a cornerstone of stereoselective synthesis.

Among the various techniques available, resolution via the formation of diastereomeric salts is a robust, scalable, and widely adopted method, first pioneered by Louis Pasteur.[2][4] This approach leverages the reaction between a racemic mixture and a single, pure enantiomer of a resolving agent. This guide provides a comprehensive overview and detailed protocols for using the chiral amino alcohol, (2S)-2-(methylamino)propan-1-ol , as an effective resolving agent for a variety of racemic carboxylic acids. Derived from the natural amino acid L-alanine, this resolving agent offers a versatile and accessible tool for researchers in organic synthesis and pharmaceutical development.[1][5]

The Principle: From Indistinguishable Enantiomers to Separable Diastereomers

Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility), making their direct separation exceedingly difficult.[6][7] The strategy of diastereomeric salt formation elegantly circumvents this challenge. By reacting a racemic acid, (±)-Acid, with an enantiomerically pure chiral base, such as (2S)-2-(methylamino)propan-1-ol, a pair of diastereomeric salts is formed.

-

(R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt

-

(S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt

Unlike enantiomers, diastereomers are not mirror images and possess distinct physical properties, most critically, different solubilities in a given solvent.[8] This disparity allows for the selective crystallization of the less soluble diastereomeric salt from the solution, leaving the more soluble one behind in the mother liquor.[3][9] Once the less soluble salt is isolated, a simple acid-base workup liberates the enantiomerically enriched acid and allows for the recovery of the valuable resolving agent.[2][10]

The success of this technique hinges on several key factors:

-

Efficient Salt Formation: A clean acid-base reaction is necessary.

-

Significant Solubility Difference: The magnitude of the solubility difference between the two diastereomeric salts in a specific solvent dictates the efficiency of the separation.

-

Crystallinity: The diastereomeric salts must be stable, crystalline solids that are readily filtered.

Workflow for Chiral Resolution

The entire process, from the initial racemic mixture to the final isolated enantiomer, can be visualized as a multi-stage workflow.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols and Methodologies

A. Foundational Step: Screening for Optimal Resolution Conditions

The selection of an appropriate solvent system is the most critical experimental variable and cannot be easily predicted.[2][11] A preliminary screening process is essential for developing a robust and efficient resolution.

-

Rationale: The ideal solvent must meet two opposing criteria: it must be a good solvent to dissolve both diastereomeric salts, but also a poor enough solvent to allow for the selective precipitation of the less soluble salt upon cooling or concentration. The polarity of the solvent plays a crucial role in the intermolecular interactions (hydrogen bonding, van der Waals forces) that govern crystal lattice formation and, thus, solubility.[11][12]

-

Protocol for Solvent Screening (Small Scale):

-

In a series of small test tubes, place a fixed amount of the racemic acid (e.g., 50 mg).

-

Add an equimolar amount of (2S)-2-(methylamino)propan-1-ol.

-

To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) dropwise while warming and agitating until a clear solution is formed.

-

Allow the tubes to cool slowly to room temperature, followed by further cooling in an ice bath (~0-4 °C).

-

Observe the tubes for the formation of a crystalline precipitate. Solvents that yield a significant amount of solid material are promising candidates for the bulk resolution. Note any systems that result in "oiling out," as these are generally unsuitable.

-

B. General Protocol for Bulk Resolution

This protocol assumes an optimal solvent has been identified from the screening phase.

-

Materials and Equipment:

-

Racemic carboxylic acid

-

(2S)-2-(methylamino)propan-1-ol

-

Selected crystallization solvent(s)

-

2 M Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

-

Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, separatory funnel)

-

Heating/stirring plate, vacuum filtration setup, rotary evaporator

-

-

Step-by-Step Methodology:

-

Diastereomeric Salt Formation:

-

In an appropriately sized Erlenmeyer flask, dissolve the racemic acid (1.0 equivalent) in the minimum amount of the pre-determined optimal solvent, with gentle heating if necessary.

-

In a separate container, dissolve (2S)-2-(methylamino)propan-1-ol (0.5-1.0 equivalents) in the same solvent. Expert Tip: Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can lead to a higher enantiomeric purity in the first crop of crystals, albeit at the cost of yield.

-

Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.

-

-

Crystallization:

-

Allow the solution to cool slowly to ambient temperature. Uncontrolled, rapid cooling can trap impurities and lower the resolution efficiency.

-

If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from the screening experiment.

-

Once crystallization begins, allow the mixture to stand for several hours (or overnight) to maximize the yield of the less soluble salt. Further cooling in an ice bath is recommended.[10]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[10]

-

Dry the crystals under vacuum to a constant weight. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) and optical rotation to monitor the resolution's success.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the dried diastereomeric salt in water.

-

Add 2 M HCl dropwise with vigorous stirring until the pH of the aqueous solution is ~1-2. This protonates the carboxylate, breaking the salt.

-

Transfer the mixture to a separatory funnel and extract the liberated free acid into an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

-

Recovery of the Resolving Agent:

-

Take the acidic aqueous layer from the previous step, which contains the protonated (2S)-2-(methylamino)propan-1-ol.

-

Cool the aqueous layer in an ice bath and add 2 M NaOH dropwise with stirring until the pH is >10.

-

Extract the liberated chiral amine into an organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent to recover the resolving agent, which can be reused in subsequent resolutions. This step is crucial for the economic viability of the process on a larger scale.[13]

-

-

Analysis and Quality Control

To validate the success of the resolution, the enantiomeric excess (ee) of the final product must be determined.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is analyzed on a chiral stationary phase (CSP) that can separate the two enantiomers, allowing for their direct quantification.[14]

-

Polarimetry: Measuring the specific rotation ([α]) of the resolved acid provides a measure of its optical purity. By comparing the observed rotation to the known value for the pure enantiomer, one can calculate the optical purity, which is often used as a proxy for enantiomeric excess.

Data Summary: Representative Resolutions

While specific resolution data for (2S)-2-(methylamino)propan-1-ol with a wide range of acids is proprietary or scattered across literature, the following table illustrates typical results achieved in diastereomeric salt resolutions of racemic acids using chiral amino alcohols.

| Racemic Acid | Chiral Amino Alcohol Resolving Agent | Solvent System | Isolated Diastereomer Yield | Final Enantiomeric Excess (ee) | Reference |

| (±)-Mandelic Acid | (S)-1-Phenylethylamine | Ethanol | ~75% | >98% | General Knowledge |

| (±)-Ibuprofen | (S)-α-Methylbenzylamine | Hexane/Isopropanol | ~60% | >95% (after recrystallization) | [3] |

| (±)-2-Chloromandelic Acid | (R)-2-Amino-1-butanol | Methanol | 85% | 99% | [7] |

| (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol† | (S)-Mandelic Acid | Methanol/Toluene | 79% | 93% | [13] |

Note: Data is representative of the resolution method. Yields and ee values are highly dependent on the specific acid-base pair, solvent, and number of recrystallizations. †This example is a resolution of a racemic amino alcohol with a chiral acid, illustrating the reciprocal nature of the technique.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-(Methylamino)propan-1-ol

Abstract

This technical guide provides an in-depth exploration of synthetic pathways originating from 2-(methylamino)propan-1-ol, a versatile chiral building block. Its unique structure, featuring a secondary amine and a primary alcohol adjacent to a stereocenter, makes it a valuable precursor for a range of pharmaceutically active compounds. We present detailed, field-proven protocols for key transformations, including oxidation to chiral aldehydes and the synthesis of complex scaffolds for central nervous system (CNS) active drugs and antidepressants. The causality behind experimental choices, safety considerations, and methods for chiral integrity analysis are discussed to provide researchers, scientists, and drug development professionals with a robust and practical resource.

Introduction: The Strategic Value of this compound

This compound, particularly its enantiopure form (S)-N-methylalaninol, is a derivative of the natural amino acid L-alanine.[1] Its bifunctional nature allows for a diverse array of chemical modifications at both the amine and hydroxyl groups. The inherent chirality of this starting material is of paramount importance in modern drug development, where stereospecific interactions with biological targets are crucial for efficacy and safety. This guide focuses on leveraging the reactivity of this scaffold to produce high-value pharmaceutical intermediates.

Core Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value | Source |

| Chemical Name | (2S)-2-(Methylamino)propan-1-ol | |

| Synonyms | (S)-N-Methylalaninol | [1] |

| CAS Number | 40916-73-2 | [1] |

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| Boiling Point | 73 °C @ 11 Torr | [1] |

| Predicted pKa | 14.77 ± 0.10 | [1] |

Key Synthetic Transformation: Oxidation to Chiral Aldehydes

The oxidation of the primary alcohol in this compound to its corresponding aldehyde yields a highly valuable intermediate, (S)-2-(methylamino)propanal. This aldehyde is susceptible to racemization and further oxidation, necessitating mild and controlled reaction conditions. The Swern oxidation is an exemplary method that avoids the use of heavy metals and operates at low temperatures, preserving the integrity of the chiral center.[2][3][4]

Causality of the Swern Oxidation Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive chloro(dimethyl)sulfonium chloride species.[2][5] This occurs at -78 °C to prevent decomposition of the activator. The alcohol then adds to this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine, is introduced to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][5] The low temperature is critical throughout the initial steps to prevent side reactions, while the choice of a hindered base minimizes the risk of epimerization at the α-carbon.[3][6]

Workflow for Swern Oxidation

Caption: Experimental workflow for the Swern Oxidation of this compound.

Protocol 1: Swern Oxidation of (S)-2-(Methylamino)propan-1-ol

Materials:

-

(S)-2-(Methylamino)propan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Dry ice / Acetone

Procedure:

-

Setup: Under an inert nitrogen atmosphere, add anhydrous CH₂Cl₂ (100 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.[6]

-

Activator Formation: Add oxalyl chloride (1.5 eq.) to the flask. Subsequently, add anhydrous DMSO (2.0 eq.) dropwise from a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Vigorous gas evolution (CO and CO₂) will be observed. Stir the resulting solution for 15 minutes.[5]

-

Alcohol Addition: Add a solution of (S)-2-(methylamino)propan-1-ol (1.0 eq.) in anhydrous CH₂Cl₂ (20 mL) dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

-

Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, stir the mixture for an additional 15 minutes at -78 °C, then allow it to warm to room temperature slowly.

-

Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂ (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde is often used immediately in the next step due to its potential instability. If necessary, purification can be achieved by careful column chromatography on silica gel.

Safety: Oxalyl chloride is corrosive and toxic; handle only in a fume hood. The reaction releases toxic carbon monoxide gas. The byproduct, dimethyl sulfide, has a strong, unpleasant odor.[2]

Synthesis of Phenylpropanolamine Scaffolds: Pseudoephedrine

The (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol structure, known as pseudoephedrine, is a widely used decongestant.[7] While industrial synthesis often follows other routes, a key transformation in its laboratory synthesis involves the stereoselective reduction of the corresponding ketone, 2-(methylamino)-1-phenyl-1-propanone. This highlights the utility of amino alcohols as chiral synthons.

A common synthetic route involves a Friedel-Crafts reaction between benzene and 2-chloropropionyl chloride to generate 2-chloro-1-phenyl-1-propanone, which then reacts with methylamine to yield the aminoketone.[8] The critical step is the diastereoselective reduction of this ketone.

Protocol 2: Diastereoselective Reduction to (1S,2S)-Pseudoephedrine

Materials:

-

(S)-2-(Methylamino)-1-phenyl-1-propanone hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

Procedure:

-

Dissolution: Dissolve (S)-2-(methylamino)-1-phenyl-1-propanone hydrochloride (1.0 eq.) in a mixed solvent of methanol and water.[8]

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, keeping the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by the slow addition of acetone to destroy excess NaBH₄. Adjust the pH to >11 with 5N NaOH.[9]

-

Extraction: Extract the product into an organic solvent such as chloroform or ethyl acetate (3 x 50 mL).[9]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be recrystallized from a suitable solvent system to yield pure (1S,2S)-pseudoephedrine.

Causality of Diastereoselective Reduction: The stereochemical outcome of the ketone reduction is influenced by the existing chiral center. The hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group, as dictated by Felkin-Anh or related models, leading to the formation of one diastereomer in excess. The choice of reducing agent and solvent can fine-tune this selectivity.

Synthesis of a Duloxetine Intermediate

Duloxetine is a potent serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.[10][11] A key intermediate in its synthesis is (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol.[12][13] The synthesis of this intermediate often involves a Mannich reaction followed by reduction and chiral resolution.

Synthetic and Resolution Workflow

Caption: Synthesis and resolution pathway for the Duloxetine intermediate.

Protocol 3: Resolution of (±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol

Principle: Chiral resolution by diastereomeric salt formation is a classical and powerful technique.[14] A racemic mixture of a base (the amino alcohol) is reacted with an enantiomerically pure acid (the resolving agent). This forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[14] This difference allows for their separation by fractional crystallization.

Materials:

-

(±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol

-

(S)-(+)-Mandelic acid

-

Methanol or another suitable solvent

Procedure:

-

Salt Formation: Dissolve the racemic amino alcohol (1.0 eq.) in warm methanol. In a separate flask, dissolve (S)-mandelic acid (0.5-1.0 eq.) in warm methanol.[10][11]

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. The less soluble diastereomeric salt will crystallize out.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The enantiomeric excess (e.e.) of the salt can be checked at this stage.

-

Recrystallization: If necessary, recrystallize the salt from fresh methanol to improve the diastereomeric purity.

-

Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify the solution with aqueous NaOH to pH > 11.

-

Extraction: Extract the enantiomerically enriched amino alcohol with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product.

Analytical Methods for Chiral Purity

Verifying the enantiomeric purity of the final intermediates is a critical quality control step.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[15] Common CSPs for amines and alcohols include those based on cyclodextrins or proteins.[16][17]

-

Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be employed. The analytes may require derivatization (e.g., with trifluoroacetic anhydride) to increase volatility and improve separation.[18]

-

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In NMR spectroscopy, adding a chiral lanthanide shift reagent can cause the corresponding signals for the two enantiomers to appear at different chemical shifts, allowing for quantification.

Conclusion

This compound is a foundational building block for constructing complex, stereochemically defined pharmaceutical intermediates. Mastery of its reactivity, particularly through mild oxidation and stereocontrolled transformations, is essential. The protocols and principles outlined in this guide—from the precise conditions of the Swern oxidation to the classical logic of chiral resolution—provide a reliable framework for researchers in drug discovery and process development. Adherence to these methodologies, grounded in a clear understanding of the underlying chemical causality, will enable the efficient and robust synthesis of high-value molecules.

References

- Preparation method of 2-amino-2-methyl-1-propanol.

- Production process of 2-amino-methyl-1-propanol.

- 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent. Benchchem.